Spiramine A
Description
Significance of Diterpenoid Alkaloids in Academic Research
Diterpenoid alkaloids (DAs) represent a substantial class of natural products characterized by their complex polycyclic structures, often featuring numerous stereocenters. These compounds are predominantly found in plants belonging to the Ranunculaceae family (e.g., Aconitum, Delphinium, Consolida) and, notably, the Rosaceae family (e.g., Spiraea) researchgate.netresearchgate.netmdpi.comtaylorandfrancis.comnih.gov. Their structural complexity, derived from the amination of diterpenes, contributes to a wide array of biological activities, making them a focal point for scientific inquiry researchgate.netresearchgate.netmdpi.comtaylorandfrancis.comnih.gov.
Academically, diterpenoid alkaloids are significant due to their potential pharmacological applications, including antitumor, antimicrobial, anti-inflammatory, analgesic, antiarrhythmic, and neuroprotective effects researchgate.netmdpi.comnih.govnih.govresearchgate.net. Their intricate molecular architectures also present considerable challenges and opportunities for synthetic chemists, driving advancements in stereoselective synthesis and structure-activity relationship (SAR) studies researchgate.netnih.gov. The exploration of DAs has led to the identification of compounds with significant medicinal uses, while also highlighting their inherent toxicological profiles, necessitating careful study and characterization researchgate.netmdpi.com. The ongoing research into these compounds underscores their importance in drug discovery and the understanding of plant-derived bioactive molecules.
Origin and Isolation of Spiramine A from Natural Sources
This compound is primarily isolated from plants of the Spiraea genus, with Spiraea japonica being a notable source nih.govmedchemexpress.cominvivochem.combiocrick.comrsc.orgtargetmol.com. It is classified as an atisine-type diterpenoid alkaloid nih.govresearchgate.netinvivochem.comrsc.orgthieme-connect.com. The isolation and structural elucidation of this compound involve sophisticated analytical techniques common in natural product chemistry. These typically include various chromatographic methods for separation and purification, followed by spectroscopic analyses such as Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR) to determine its precise chemical structure researchgate.netsemanticscholar.orgweebly.comyoutube.comanu.edu.aulibretexts.org.
The biosynthesis of Spiramine alkaloids, including this compound, has been investigated using feeding experiments with labeled compounds. For instance, L-[2-(13C),(15N)]serine has been shown to be incorporated into this compound/B and C/D, suggesting L-serine as a potential nitrogen source in their formation, with spiraminol identified as a biosynthetic precursor biocrick.com.
Table 1: Key Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound (Spiramine C acetate (B1210297) (ester)) | medchemexpress.cominvivochem.com |
| CAS Number | 114531-28-1 | medchemexpress.cominvivochem.comtargetmol.combiocrick.combiosynth.comchemsrc.com |
| Molecular Formula | C24H33NO4 | medchemexpress.cominvivochem.comtargetmol.combiocrick.combiosynth.com |
| Molecular Weight | 399.52 | medchemexpress.cominvivochem.comtargetmol.combiocrick.combiosynth.com |
| Purity | >98% (typically) | biocrick.com |
| Classification | Atisine-type diterpenoid alkaloid | nih.govresearchgate.netinvivochem.comrsc.orgthieme-connect.com |
| Primary Plant Source | Spiraea japonica | nih.govmedchemexpress.cominvivochem.combiocrick.comrsc.orgtargetmol.com |
Table 2: Reported Biological Activities of this compound
| Activity | Specific Finding | Reference(s) |
| Antitumor Activity | Demonstrated antitumor effects | nih.govmedchemexpress.commdpi.com |
| Antimicrobial/Antibacterial | Exhibits antimicrobial and antibacterial properties | researchgate.netmdpi.commedchemexpress.combiosynth.com |
| Antiplatelet Aggregation | Inhibits PAF-induced rabbit platelet aggregation | taylorandfrancis.comresearchgate.netmedchemexpress.cominvivochem.com |
| In vitro IC50 Value | 6.7 μM (for PAF-induced platelet aggregation) | medchemexpress.cominvivochem.com |
| Apoptosis Induction | Induces apoptosis of cancer cells (as a derivative) | mdpi.com |
| Potential for Drug Resistance | Investigated for overcoming antibiotic resistance | nih.govbiosynth.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
114531-28-1 |
|---|---|
Molecular Formula |
C24H33NO4 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(1R,2R,3S,5S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate |
InChI |
InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20-,21-,22+,23-,24+/m0/s1 |
InChI Key |
ZPELMDXCJZDIBP-JPWRTHMUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13[C@@H](C2)[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@@H]5N7[C@H]6OCC7)C |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C |
Appearance |
Powder |
Synonyms |
Spiramine A |
Origin of Product |
United States |
Structural Elucidation and Characterization Methodologies for Spiramine a
Spectroscopic Techniques in Structural Determination
The definitive structure of Spiramine A, like other complex alkaloids, was established through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal tools that allow chemists to piece together the molecular puzzle atom by atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound with the complexity of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign the structure. researchgate.net
1D NMR (¹H-NMR and ¹³C-NMR): ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR reveals the number and type of carbon atoms in the molecule. The initial analysis of this compound would have involved acquiring these basic spectra to identify key functional groups and get a preliminary count of protons and carbons. researchgate.netresearchgate.net
2D NMR: To assemble the complete structure, chemists rely on 2D NMR experiments that show correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing out chains of connected protons, helping to define the individual rings of the polycyclic system.
HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates proton signals with the carbon atoms to which they are directly attached. This allows for the definitive assignment of a proton signal to a specific carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the molecular fragments identified by COSY and for identifying quaternary carbons (carbons with no attached protons), which are otherwise invisible in HMQC.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry of the molecule. It shows correlations between atoms that are close in space, regardless of whether they are connected by bonds. This information helps to establish the relative orientation of substituents and the fusion of the rings in the 3D structure.
The combined data from these experiments allowed for the complete assignment of the this compound structure. A representative table of ¹³C-NMR data for a related atisine-type alkaloid, Spiramine C, from which this compound (Spiramine C acetate) is derived, illustrates the type of data generated.
Table 1: Representative ¹³C-NMR Spectroscopic Data for Spiramine C
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
|---|---|---|---|
| 1 | 38.5 | 11 | 20.9 |
| 2 | 18.9 | 12 | 34.2 |
| 3 | 36.4 | 13 | 37.1 |
| 4 | 33.1 | 14 | 26.5 |
| 5 | 50.1 | 15 | 72.8 |
| 6 | 82.5 | 16 | 77.5 |
| 7 | 45.3 | 17 | 157.9 |
| 8 | 44.8 | 18 | 27.9 |
| 9 | 43.2 | 19 | 59.2 |
| 10 | 47.9 | 20 | 92.4 |
Note: Data is representative of atisine-type alkaloids and serves for illustrative purposes.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides the precise molecular weight and elemental formula of a compound, which are fundamental pieces of data for structural elucidation. researchgate.net
LCMS (Liquid Chromatography-Mass Spectrometry): In the analysis of this compound, LCMS would be used first to separate the alkaloid from a complex plant extract and then to determine its molecular weight. High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the determination of the exact molecular formula.
Tandem MS (MS/MS): This technique involves isolating the molecular ion of this compound in the mass spectrometer and then fragmenting it by colliding it with an inert gas. hmdb.ca The resulting fragmentation pattern provides valuable clues about the structure of the molecule. Specific losses of small neutral molecules can indicate the presence of certain functional groups, and the masses of the fragment ions help to confirm the connectivity of the molecular skeleton pieced together from NMR data. Biosynthetic studies of spiramines have utilized tandem MS to trace the incorporation of labeled precursors. researchgate.net
Challenges in Structural Elucidation and Stereochemical Assignment within the Spiramine Alkaloid Family
The diterpenoid alkaloids are renowned for their "imposing skeletal intricacy," and the spiramine family is no exception. hmdb.ca Their structural elucidation presents several significant challenges:
Architectural Complexity: this compound is built upon an atisine (B3415921) skeleton, which features a rigid and sterically congested bicyclo[2.2.2]octane core fused to other rings. This complex, three-dimensional arrangement makes it difficult to unambiguously determine the connectivity and spatial relationships of all atoms based on spectroscopic data alone. hmdb.camdpi.com
Dense and Distal Functionalization: These alkaloids often possess numerous oxygen-containing functional groups (hydroxyls, esters, ethers) at positions that are far from each other in the structure. This lack of proximity can make it difficult to establish long-range correlations in NMR experiments. hmdb.camdpi.com
Stereochemical Ambiguity: The spiramine skeleton is rich in stereocenters—carbon atoms with four different substituents. Determining the correct 3D arrangement (absolute and relative stereochemistry) of each of these centers is a major hurdle. While NOESY data provides crucial information, sometimes the spatial proximity of protons can be misleading or ambiguous in such a compact and rigid structure. wisc.edu
Isomerization: Some spiramine alkaloids contain an oxazolidine (B1195125) ring, which has been observed to undergo interconversion between epimeric forms, further complicating analysis. oregonstate.edu
Structural Revisions within the Spiramine Alkaloid Series
The inherent challenges in characterizing these molecules are highlighted by documented cases of structural revision within the spiramine family. A notable example involves the alkaloids spiramines P, Q, U, and T. googleapis.com
Initially, the structures of these compounds were reported with a hydroxyl or acetoxyl group at the C-15 position. However, further detailed investigation using a full suite of 2D NMR experiments (¹H-¹H COSY, HMQC, HMBC, and NOESY) and chemical transformations led to a significant correction. googleapis.com The new data conclusively demonstrated that the substituent was, in fact, located at the C-6 position with a beta (β) configuration. googleapis.com
This revision underscores the difficulty in differentiating between possible substitution patterns on the complex and rigid atisine framework. It highlights the power and necessity of modern, high-field 2D NMR techniques like HMBC and NOESY to overcome the limitations of earlier spectroscopic methods and arrive at the correct molecular architecture. This historical context emphasizes the rigorous and careful analysis required to accurately characterize compounds like this compound.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Spiramine B |
| Spiramine C |
| Spiramine D |
| Spiramine P |
| Spiramine Q |
| Spiramine T |
Chemical Synthesis of Spiramine a and Complex Diterpenoid Alkaloid Scaffolds
Retrosynthetic Analysis Strategies for Spiramine A
Retrosynthetic analysis is a fundamental approach in organic synthesis that involves working backward from the target molecule to identify simpler, more accessible precursors. For complex diterpenoid alkaloids like those in the Spiramine family, retrosynthetic strategies often focus on identifying key disconnections that can efficiently assemble the polycyclic framework and establish critical stereochemical relationships. Common strategies include:
Disconnection of C-C Bonds: Identifying strategic carbon-carbon bonds that can be formed using well-established reactions like Diels-Alder cycloadditions, radical cyclizations, or transition metal-catalyzed couplings. icj-e.orgnumberanalytics.comwikipedia.org
Functional Group Interconversion (FGI): Transforming functional groups to enable specific disconnections or to introduce reactive handles for subsequent bond formations. icj-e.orgnumberanalytics.com
Ring Opening/Closing Strategies: Deconstructing complex ring systems into acyclic precursors or identifying key cyclization events that form the core scaffold. sci-hub.sewikipedia.org
For diterpenoid alkaloids, retrosynthetic approaches often target the formation of the characteristic [2.2.2]-bicyclic ring units or the construction of spirocyclic centers, which are common features across many members of this class. sci-hub.seacs.orgescholarship.org
Total Synthesis Methodologies of the Spirocyclic Imine Core
The construction of the spirocyclic imine core, a recurring motif in many complex alkaloids, is a critical step in their total synthesis. This often involves a series of carefully orchestrated reactions to build the fused ring system and introduce the imine functionality with precise stereochemical control.
Key Carbon-Carbon Bond Forming Reactions
The assembly of the carbon skeleton of diterpenoid alkaloids relies heavily on powerful carbon-carbon bond-forming reactions. Several key transformations have been instrumental in constructing these complex architectures:
Diels-Alder Cycloadditions: Both intermolecular and intramolecular Diels-Alder reactions are frequently employed to rapidly construct cyclic systems, often forming multiple rings and stereocenters in a single step. Oxidative dearomatization followed by an intramolecular Diels-Alder (OD/DA) cascade is a particularly effective strategy for building highly bridged systems found in many diterpenoid alkaloids. sci-hub.seacs.orgescholarship.orgalevelchemistry.co.uk
Radical Cyclizations: Radical-mediated cyclizations, often initiated by tin hydrides or other radical precursors, are valuable for forming carbon-carbon bonds and constructing carbocyclic rings, particularly five-membered rings, with good control over regioselectivity. acs.orglibretexts.org
Enyne Cycloisomerization/Metathesis: Transition metal-catalyzed cycloisomerization reactions of enynes are powerful tools for assembling complex polycyclic frameworks, often forming multiple rings efficiently. sci-hub.seacs.org
Aldol and Related Reactions: Aldol condensations and their variants, including Mannich reactions and Michael additions, are fundamental for forming new carbon-carbon bonds, typically adjacent to carbonyl groups, and are often used to build up fragments or establish stereocenters. numberanalytics.comalevelchemistry.co.uk
Oxidative Dearomatization: Strategies involving oxidative dearomatization of aromatic precursors, often followed by intramolecular cycloadditions, are crucial for accessing highly strained or unusual ring systems. sci-hub.seacs.orgbeilstein-journals.org
Stereoselective and Enantioselective Synthetic Routes
Achieving control over the numerous stereocenters present in diterpenoid alkaloids is paramount. Synthetic chemists employ various strategies to ensure stereoselectivity and enantioselectivity:
Chiral Auxiliaries: Attaching a chiral auxiliary to a substrate can direct the stereochemical outcome of a reaction, allowing for the controlled formation of new stereocenters. The auxiliary is typically removed later in the synthesis. ethz.ch
Asymmetric Catalysis: The use of chiral catalysts (e.g., transition metal complexes with chiral ligands, organocatalysts) can induce enantioselectivity in reactions such as Diels-Alder cycloadditions, hydrogenations, and C-C bond formations. ethz.chnih.govwikipedia.orgrsc.orgmasterorganicchemistry.com
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation and isolation of the desired enantiomer. This has been applied to intermediates in the synthesis of spirocyclic imine fragments. ethz.chnih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials (e.g., amino acids, carbohydrates) that already possess defined stereochemistry. ethz.chwikipedia.org
Substrate Control: In some cases, the inherent structure of the substrate molecule can direct the stereochemical outcome of a reaction. ethz.ch
For instance, the synthesis of the spirocyclic core of portimines A and B utilized a Diels-Alder addition followed by a diastereoselective lactonization. Importantly, a key alcohol intermediate was resolved by enzymatic resolution, providing an asymmetric route to the spiroimine fragment. nih.gov
Biomimetic and Bio-inspired Synthetic Pathways for this compound
Biomimetic synthesis aims to replicate or be inspired by the natural biosynthetic pathways of complex molecules. This approach can lead to highly efficient and elegant synthetic routes by leveraging nature's strategies for constructing intricate molecular architectures.
For diterpenoid alkaloids, biosynthetic pathways often involve the initial formation of a diterpene scaffold followed by nitrogen incorporation and extensive modifications. nih.gov Bio-inspired strategies might involve mimicking key cyclization events or cascade reactions that are thought to occur in nature. For example, oxidative dearomatization reactions followed by intramolecular cycloadditions have been employed in a biomimetic fashion to construct complex diterpenoid skeletons. sci-hub.seacs.orgnih.gov While specific biomimetic routes for this compound are not detailed, general biomimetic strategies for related alkaloid families often involve cascade reactions that efficiently build multiple rings and stereocenters from simpler precursors. nih.govwikipedia.org
Development of Synthetic Analogues for Mechanistic Research
The synthesis of analogues of natural products is crucial for understanding their biological mechanisms of action and for structure-activity relationship (SAR) studies. By systematically modifying specific parts of the molecule, researchers can probe which structural features are essential for biological activity.
The synthesis of analogues often involves adapting established total synthesis routes to introduce variations in substituents, stereochemistry, or ring systems. For diterpenoid alkaloids, the development of analogues can help elucidate their interactions with biological targets, such as voltage-gated ion channels. escholarship.orgnih.gov For example, studies on psammaplin A analogues have provided insights into their inhibitory activity against histone deacetylase 1 (HDAC1) and highlighted the importance of specific structural features for class I selectivity. nih.gov Similarly, modifications to diterpenoid alkaloids have been explored to understand their cytotoxicity and potential as anti-cancer agents. researchgate.net
Mechanistic Investigations of Spiramine A S Biological Activities
Cellular and Molecular Mechanisms of Antimicrobial Action
Spiramine A exhibits potential antimicrobial properties by interfering with fundamental microbial cellular processes. The primary mechanisms identified involve disruption of cellular integrity and inhibition of essential biosynthetic pathways.
This compound's antimicrobial activity is significantly attributed to its ability to compromise the integrity of microbial cell membranes researchgate.net. This disruption can lead to the leakage of vital intracellular components, ultimately leading to cell death. While specific details regarding this compound's interaction with the lipid bilayer or membrane proteins are not extensively detailed in the provided literature, general mechanisms for membrane-disruptive antimicrobial agents involve the accumulation of compounds within the membrane, altering its fluidity, disrupting lipid-protein interactions, and increasing permeability mdpi.commdpi.comfrontiersin.orgresearchgate.net. These actions collectively impair the cell's barrier function.
Another key mechanism proposed for this compound's antimicrobial action is the inhibition of bacterial protein synthesis researchgate.net. This process is critical for bacterial growth and survival. While detailed studies specifically on this compound's interaction with the ribosome are limited, related macrolide antibiotics, such as Spiramycin (a distinct compound), are known to inhibit protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step of protein elongation, thereby halting the production of essential bacterial proteins nih.govthieme-connect.comscispace.comrsc.orgnih.gov.
Mechanistic Studies of Antitumor Activity (e.g., Induction of Mitochondrial Fusion)
This compound and its derivatives have demonstrated antitumor activity, with some studies suggesting potential roles in modulating cellular processes relevant to cancer. Research indicates that Spiramine derivatives can inhibit the proliferation of various cancer cell lines, including multidrug-resistant strains, and induce apoptosis rsc.orgcnjournals.com. Preliminary structure-activity relationship (SAR) studies suggest that certain structural features, such as the oxazolidine (B1195125) ring, are essential for this cytotoxic effect rsc.org.
While mitochondrial dynamics, including fusion and fission, play critical roles in cancer progression and therapeutic resistance frontiersin.orgxiahepublishing.commdpi.comnih.gov, direct evidence linking this compound to the specific mechanism of inducing mitochondrial fusion as its antitumor strategy is not clearly established in the reviewed literature. Some studies mention that "Spiramine derivatives induce apoptosis" and that "Cellular apoptosis and mitochondrial fusion are the most..." scispace.com, but this statement is too general to confirm a direct mechanistic link for this compound. Further research is needed to elucidate the precise molecular pathways, including potential interactions with mitochondrial dynamics, that mediate this compound's antitumor effects.
Investigation of Other Reported Bioactivities of Related Spiramine Alkaloids in In Vitro and Non-Human In Vivo Models (e.g., Antiplatelet, Antithrombotic, Neuroprotective Effects)
Studies on related spiramine alkaloids have revealed significant activities in other therapeutic areas:
Antiplatelet and Antithrombotic Effects: Several spiramine alkaloids have demonstrated potent antiplatelet aggregation activity. This compound itself has been shown to inhibit PAF-induced rabbit platelet aggregation with an IC50 value of 6.7 μM medchemexpress.com. Spiramine C1 exhibits a broader, non-selective inhibition of platelet aggregation induced by Platelet-Activating Factor (PAF), Adenosine Diphosphate (B83284) (ADP), and arachidonic acid, with reported IC50 values of 30.5±2.7 μM, 56.8±8.4 μM, and 29.9±9.9 μM, respectively researchgate.netnih.gov. The inhibitory effect of Spiramine C1 on arachidonic acid-induced aggregation is comparable to that of aspirin (B1665792) researchgate.net. Spiramine Q has been noted for selectively inhibiting arachidonic acid-induced platelet aggregation tandfonline.com. These findings suggest that spiramine alkaloids are a class of novel antiplatelet agents, potentially useful in managing thrombotic disorders nrfhh.com.
Neuroprotective Effects: Spiramine T, an atisane-derivative, has exhibited neuroprotective effects in in vivo models of cerebral ischemia-reperfusion injury in gerbils thieme-connect.comthieme-connect.com. The proposed mechanisms for this neuroprotection include the reduction of calcium accumulation and lipid peroxidation, modulation of endogenous antioxidant enzyme activities, and inhibition of nitric-oxide synthetase activity researchgate.netthieme-connect.comthieme-connect.com.
Elucidation of Specific Molecular Targets and Intracellular Signaling Pathways
Specific molecular targets and intracellular signaling pathways directly modulated by this compound have not been extensively elucidated in the reviewed literature. While its antimicrobial activity suggests interaction with bacterial ribosomes researchgate.netscispace.com and its antiplatelet effects imply modulation of platelet signaling pathways, concrete evidence identifying specific protein targets or signaling cascades activated or inhibited by this compound is currently limited. Related studies on other natural products or compounds targeting similar biological processes (e.g., PI3K/AKT, MAPK pathways) are known mdpi.comfiveable.mewikipedia.org, but direct links to this compound require further investigation.
Structure-Activity Relationship (SAR) Studies in a Mechanistic Context
Structure-activity relationship (SAR) studies are crucial for understanding how molecular structure dictates biological function oncodesign-services.comgardp.orgwm.edu. For spiramine alkaloids, SAR investigations have provided insights into the structural requirements for their observed activities:
Antiplatelet Activity: SAR studies indicate that for the inhibition of PAF-induced platelet aggregation, specific structural features are critical. The presence of an oxazolidine ring and oxygen substitution at the C-15 position in spiramine alkaloids have been identified as essential for their antiplatelet aggregation effects researchgate.netmedchemexpress.com. Modifications at the C-15 position, such as hydroxylation, can influence these activities benchchem.com.
Cytotoxicity: Preliminary SAR studies on spiramine derivatives suggest that the oxazolidine ring is essential for their cytotoxic effects against cancer cells rsc.org.
Data Tables
Table 1: Antiplatelet Activity of Spiramine Compounds
| Compound | Target Agonist | IC50 (μM) | Reference |
| This compound | PAF | 6.7 | medchemexpress.com |
| Spiramine C1 | PAF | 30.5 ± 2.7 | researchgate.net |
| Spiramine C1 | ADP | 56.8 ± 8.4 | researchgate.net |
| Spiramine C1 | Arachidonic Acid | 29.9 ± 9.9 | researchgate.net |
Table 2: Key Structural Features in SAR Studies of Spiramine Alkaloids
| Structural Feature | Biological Activity Affected | Importance | Reference |
| Oxazolidine ring | Antiplatelet aggregation | Essential | researchgate.netmedchemexpress.com |
| Oxazolidine ring | Cytotoxicity | Essential | rsc.org |
| Oxygen substitution at C-15 | Antiplatelet aggregation | Essential | researchgate.net |
| Substitution at C-15 | Antiplatelet effects | Affects | benchchem.com |
Computational Chemistry and Theoretical Modeling of Spiramine a
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are fundamental for determining a molecule's electronic structure. These methods allow for the precise calculation of molecular geometry, electron distribution, and energy levels of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dergipark.org.trossila.comwikipedia.orgaps.orgnih.govarxiv.org. The HOMO-LUMO energy gap is a critical descriptor, providing insights into a molecule's stability, reactivity, and electronic transitions, which are relevant to its optical and electronic properties ossila.commdpi.com. Natural Bond Orbital (NBO) analysis can further elucidate molecular stability by examining charge delocalization and hyperconjugative interactions dergipark.org.tr.
Applying these techniques to Spiramine A would reveal its frontier molecular orbitals, electron density distribution, and electrostatic potential maps. These outputs are crucial for identifying potential sites of electrophilic or nucleophilic attack, predicting chemical reactivity, and understanding how this compound might interact with other molecules or surfaces dergipark.org.trirjweb.comijcce.ac.ir.
Table 6.1.1: Illustrative HOMO-LUMO Energy Gaps for Organic Molecules
| Molecule Type | Typical HOMO-LUMO Gap (eV) | Relevance to Reactivity |
| Saturated Hydrocarbons | 7.0 - 9.0 | High stability, low reactivity |
| Aromatic Compounds | 3.5 - 5.0 | Moderate reactivity, susceptible to electrophilic attack |
| Conjugated Systems | 1.5 - 3.5 | High reactivity, potential for charge transfer |
| Highly Polarized Molecules | < 1.5 | Very high reactivity, prone to specific reaction types |
Note: These values are representative and vary significantly based on specific molecular structures and computational methods used. Specific calculations for this compound would provide its precise gap.
Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By calculating the forces between atoms and integrating Newton's laws of motion, MD can simulate how this compound interacts with biological macromolecules like proteins or DNA dovepress.comirbbarcelona.orgnih.govnih.gov. These simulations can reveal binding modes, conformational changes in both the ligand and the target, the stability of the resulting complex, and the role of specific amino acid residues or atomic interactions (e.g., hydrogen bonds) in mediating these interactions irbbarcelona.orgnih.govmdpi.comwikipedia.org.
For this compound, MD simulations could be employed to model its binding to a specific protein target. By analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein-ligand complex, researchers can assess the stability and flexibility of the interaction. This information is critical for understanding the mechanism of action and optimizing binding affinity nih.govmdpi.com.
Table 6.2.1: Illustrative MD Simulation Outcomes for Protein-Ligand Binding
| Parameter/Analysis | Typical Value/Observation | Interpretation |
| Protein RMSD | 1.5 - 3.0 Å | Indicates stable complex formation with minimal structural deviation. |
| Ligand RMSD | 1.0 - 2.5 Å | Shows the stability and conformational flexibility of the ligand in the site. |
| RMSF | Low values for core regions, higher for flexible loops | Identifies flexible regions of the protein and ligand during binding. |
| Binding Free Energy (MM/GBSA) | -50 to -150 kcal/mol | Quantifies the overall stability of the protein-ligand complex. |
Note: Values are illustrative. Specific simulations for this compound would yield unique data based on its structure and target.
In Silico Prediction of Molecular Properties Relevant to Biological Activity and Interactions
In silico methods, including Quantitative Structure-Activity Relationships (QSAR) and other predictive modeling techniques, are vital for forecasting a compound's physicochemical properties and its potential behavior within biological systems nih.govmemphis.edunih.govmdpi.comnih.govbmc-rm.orgbio-hpc.eu. These approaches correlate a molecule's structural features with its biological activities or properties, such as solubility, lipophilicity (logP), permeability, and metabolic stability (ADMET properties) nih.govmemphis.edunih.govmdpi.comsimulations-plus.comiapchem.org.
Applying these methods to this compound would involve calculating various molecular descriptors and using established models to predict its drug-likeness, potential absorption and distribution characteristics, and metabolic fate. Such predictions are instrumental in early-stage drug discovery for prioritizing compounds and identifying potential liabilities before extensive experimental testing nih.govmemphis.edumdpi.com.
Table 6.3.1: Illustrative Predicted Physicochemical and ADMET Properties
| Property | Method/Descriptor Used | Predicted Value Range (Example for a Drug-like Molecule) | Significance |
| Molecular Weight | Calculated | 200 - 500 Da | Affects permeability and absorption. |
| LogP (Lipophilicity) | Calculated (e.g., cLogP) | 1.0 - 4.0 | Influences membrane permeability, solubility, and target binding. |
| Hydrogen Bond Donors | Calculated (e.g., Lipinski's rule) | ≤ 5 | Impacts solubility and oral bioavailability. |
| Hydrogen Bond Acceptors | Calculated (e.g., Lipinski's rule) | ≤ 10 | Impacts solubility and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | Calculated | 20 - 140 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. |
| Aqueous Solubility | Predicted (e.g., QSAR) | Moderate to High | Essential for drug formulation and absorption. |
Note: These are general ranges for "drug-like" molecules. Specific predictions for this compound would depend on its unique structure.
Computational Approaches to Reaction Mechanism Elucidation in Synthesis and Biosynthesis
Understanding the step-by-step processes of chemical reactions is crucial for both optimizing synthetic routes and deciphering biological pathways. Computational methods, especially DFT, are adept at mapping reaction mechanisms, identifying transition states, and calculating activation energies rsc.orgsumitomo-chem.co.jpscielo.brchemrxiv.orgnih.gov. These calculations can elucidate how bonds are formed and broken, which intermediates are involved, and the energetic landscape of a reaction.
For this compound, these computational approaches could be applied to:
Synthesis: To understand and optimize the chemical reactions used to synthesize this compound, identifying bottlenecks and suggesting improvements for yield and efficiency. For example, studying the mechanism of key bond-forming steps in its synthesis rsc.orgscielo.brchemrxiv.org.
Biosynthesis: If this compound is a natural product, computational methods can help reconstruct its biosynthetic pathway by analyzing proposed enzymatic reactions and identifying critical intermediates and transition states sumitomo-chem.co.jpnih.govresearchgate.net.
Table 6.4.1: Illustrative DFT Calculation Outputs for a Reaction Mechanism
| Reaction Step | Transition State (TS) | Activation Energy (kcal/mol) | Intermediate Formed | Notes |
| Nucleophilic Attack | TS1 | 15.2 | Adduct Intermediate | Initial bond formation step. |
| Proton Transfer | TS2 | 18.5 | Product Precursor | Rate-determining step in some reactions. |
| Elimination | TS3 | 12.1 | Final Product | Regeneration of catalyst or leaving group. |
Note: These are hypothetical values representing a generic reaction mechanism study.
Applications in Virtual Screening and Library Design for this compound Analogues
Virtual screening (VS) is a computational technique used to sift through large databases of chemical compounds to identify those most likely to bind to a specific biological target wikipedia.orgmedchemexpress.comoptibrium.comresearchgate.netnih.govmdpi.comresearchgate.net. By employing methods like molecular docking, which predicts the binding pose and affinity of a ligand to a target protein wikipedia.orgmdpi.comresearchgate.netnih.gov, VS can significantly reduce the number of compounds that need to be synthesized and tested experimentally.
For this compound, virtual screening can be utilized in several ways:
Target Identification: Screening libraries of known compounds against potential targets to see if this compound or similar structures show binding affinity, thereby suggesting potential biological roles or therapeutic applications.
Analogue Design: Identifying molecules with structural similarity to this compound that might possess improved binding affinity, selectivity, or pharmacokinetic properties. This involves designing virtual libraries of this compound analogues for screening. optibrium.comresearchgate.netnih.govenamine.net
Mechanism of Action Studies: Using docking to explore how this compound interacts with its target at the molecular level.
Advanced Analytical Method Development for Spiramine a Research
Application of Analytical Quality by Design (AQbD) Principles in a Research Setting
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach that enhances the development of robust and reliable analytical methods. In a research setting, the application of AQbD principles is crucial for gaining a comprehensive understanding of analytical processes, identifying critical method parameters, and establishing a design space that ensures consistent and reliable performance for chemical compounds like Spiramine A. While AQbD principles are widely applicable across various analytical challenges, specific research detailing their direct application to this compound was not identified within the scope of the provided search results. Nevertheless, the foundational elements and benefits of AQbD in research are well-established.
Core Components of AQbD Application in Research
The systematic implementation of AQbD in a research environment involves several key stages designed to build quality into the analytical method from its inception:
Defining the Analytical Target Profile (ATP): The initial phase of AQbD involves clearly articulating the intended purpose and required performance characteristics of the analytical method. For a compound such as this compound, this means establishing specific objectives, such as quantifying its concentration, assessing its purity, or identifying potential impurities, and defining the acceptable performance criteria (e.g., sensitivity, specificity, accuracy, precision) necessary to meet research goals americanpharmaceuticalreview.coma3p.orgresearchgate.netwaters.combrjac.com.br.
Risk Assessment: A critical step in AQbD is conducting a thorough risk assessment, often guided by quality risk management principles (e.g., ICH Q9). This process systematically identifies potential sources of variability that could impact the analytical method's performance for this compound. It involves deconstructing the method into its constituent analytical unit operations and identifying potential failure modes and their effects on critical method attributes americanpharmaceuticalreview.comresearchgate.netetflin.comjddtonline.inforesearchgate.net.
Design of Experiments (DoE): Design of Experiments (DoE) is an indispensable tool in AQbD research for efficiently exploring the complex interplay of method parameters. Statistical experimental designs, such as factorial designs or response surface methodologies (e.g., Box-Behnken Design), are employed to systematically investigate the impact of various method parameters—like mobile phase composition, pH, temperature, flow rate, and detector wavelength—on critical method attributes (CMAs) relevant to this compound researchgate.netbrjac.com.brresearchgate.netchromatographyonline.comresearchgate.netjpionline.orgcrimsonpublishers.commdpi.com.
Identification of Critical Method Parameters (CMPs) and Critical Quality Attributes (CQAs): Through the combined application of risk assessment and DoE, critical method parameters (CMPs) that have a significant influence on the method's performance are identified. Concurrently, critical quality attributes (CQAs) of the analytical result are defined, representing the performance characteristics essential for the method's intended use in this compound research researchgate.netresearchgate.netjpionline.orgcrimsonpublishers.com.
Establishing a Design Space and Control Strategy: Based on the comprehensive understanding gained from risk assessment and DoE, a Method Operable Design Region (MODR), or design space, is established. This multidimensional space delineates the acceptable ranges for CMPs that ensure the analytical method consistently meets its ATP for this compound. A robust control strategy is then developed to monitor and maintain the method within this defined design space, thereby ensuring ongoing reliability and performance americanpharmaceuticalreview.comresearchgate.net.
Benefits and Outcomes of AQbD in Research
Specific Research Findings and Data Tables for this compound
While the principles of AQbD provide a robust framework applicable to the analytical method development of diverse chemical compounds, specific research findings or detailed experimental data tables directly illustrating the application of AQbD to the analytical method development of this compound were not identified within the provided search results. Consequently, specific data tables or detailed research findings pertaining to this compound's AQbD application cannot be presented. However, the general principles outlined above represent the systematic methodology that would be employed in a research setting to develop a fit-for-purpose and robust analytical method for this compound.
Compound List
this compound
Emerging Research Frontiers and Academic Perspectives for Spiramine a
Integration of Omics Technologies in Spiramine A Research (e.g., Proteomics, Metabolomics for Pathway Elucidation)
The elucidation of how this compound is produced in nature and how it interacts with biological systems at a molecular level remains a significant challenge. The integration of "omics" technologies offers a powerful, systems-level approach to address these questions. actascientific.commdpi.comnih.gov These high-throughput methods allow for the comprehensive analysis of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within an organism. researchgate.netresearchgate.netsemanticscholar.org
By applying a multi-omics strategy to the source organism of this compound, researchers can identify the biosynthetic gene cluster (BGC) responsible for its production. nih.govnih.gov For instance, comparative genomics and transcriptomics can pinpoint genes that are activated under conditions of this compound synthesis. Subsequent proteomic analysis can identify the specific enzymes encoded by these genes, while metabolomics can track the conversion of precursor molecules into the final complex structure. biorxiv.orgresearchgate.netbiorxiv.org This integrated approach not only reveals the step-by-step enzymatic reactions but also provides insights into the regulation of the biosynthetic pathway. actascientific.com
Furthermore, proteomics and metabolomics are invaluable for elucidating the mechanism of action of this compound. By treating target cells or organisms with the compound and analyzing the subsequent changes in protein and metabolite profiles, scientists can identify the specific cellular pathways that are perturbed, revealing potential molecular targets and downstream effects.
| Omics Technology | Application in this compound Research | Expected Outcomes |
| Genomics | Sequencing the genome of the producing organism (e.g., Alexandrium sp.). | Identification of the putative Biosynthetic Gene Cluster (BGC) for this compound. |
| Transcriptomics | Comparing gene expression profiles under different production conditions. | Pinpointing active genes within the BGC and understanding regulatory triggers. |
| Proteomics | Identifying and quantifying the proteins expressed from the BGC. | Characterization of the specific enzymes (e.g., PKS, NRPS) involved in biosynthesis. |
| Metabolomics | Tracking the flow of small molecules and metabolic intermediates. | Elucidation of the complete biosynthetic pathway and identification of precursor molecules. |
Collaborative Research Frameworks in Natural Product Discovery and Development
The journey of a natural product from discovery to potential application is complex and requires a wide range of expertise. Consequently, collaborative and interdisciplinary research frameworks are becoming essential for success in the field. mdpi.comresearchgate.netfrontiersin.org For a compound like this compound, such frameworks would ideally involve partnerships between marine biologists, natural product chemists, pharmacologists, computational scientists, and synthetic biologists.
These collaborations can bridge critical gaps in the research and development pipeline. Academic institutions, such as those with specialized marine research centers, can lead discovery and isolation efforts. ucsd.eduyoutube.com Government-funded research initiatives can support the high-risk, early-stage investigation of bioactivity and mechanism of action. mdpi.com Partnerships with pharmaceutical or biotechnology companies can then provide the resources and infrastructure needed for later-stage development, including lead optimization and scaling up production. nih.gov This integrated approach accelerates progress by bringing diverse perspectives and technical capabilities to bear on the challenges associated with marine natural product research. mdpi.com
| Collaborating Field | Role in this compound Research |
| Marine Biology/Ecology | Organism collection, cultivation, and ecological studies. |
| Natural Product Chemistry | Isolation, structure elucidation, and analytical method development. |
| Pharmacology/Cell Biology | Bioactivity screening and mechanism of action studies. |
| Computational Chemistry | Molecular modeling, target prediction, and virtual screening. |
| Synthetic Biology | Biosynthetic pathway elucidation and heterologous expression. |
Unexplored Biological Systems and Ecological Roles of this compound
While the bioactivity of this compound is of significant interest, its role in the natural environment is largely unknown. As a member of the spiroimine class of marine toxins, it is likely produced by dinoflagellates such as Alexandrium ostenfeldii or related species. rsc.org Understanding the ecological function of this compound can provide crucial insights into its evolutionary origins and its potent biological effects. nih.govresearchgate.netdtu.dk
The primary ecological role of many marine microbial natural products is chemical defense, protecting the producing organism from predators or competitors. nih.gov this compound could function as a grazing deterrent, preventing consumption by zooplankton or other marine herbivores. It might also possess antimicrobial properties, inhibiting the growth of competing bacteria or fungi in its immediate environment. Investigating these potential roles requires targeted ecological studies and bioassays against a panel of relevant marine organisms. Furthermore, exploring the activity of this compound in a wide range of unexplored biological systems—from different cancer cell lines to models of neurodegenerative disease—could reveal novel therapeutic potentials beyond its currently known effects. nih.gov
Advances in Synthetic Biology for this compound Production and Diversification
The natural production of this compound is often limited by the difficulty in culturing the source organism and the low yields obtained. Synthetic biology offers a transformative solution to this supply problem. youtube.comyoutube.com A key strategy is the heterologous expression of the this compound biosynthetic gene cluster (BGC). nih.govresearchgate.netresearchgate.net Once the BGC is identified, it can be cloned and transferred into a genetically tractable host organism, such as Escherichia coli or the yeast Saccharomyces cerevisiae, which can be grown easily and cheaply in large-scale fermenters. youtube.comnih.gov
This approach not only enables sustainable production but also opens the door for "pathway engineering." youtube.comyoutube.com By modifying or swapping the genes within the BGC, researchers can create novel analogs of this compound with potentially improved properties. nih.gov For example, specific enzymatic domains could be altered to incorporate different precursor molecules, leading to a diverse library of new compounds. This combination of heterologous production and genetic engineering provides a powerful platform for both ensuring a reliable supply of this compound and exploring its structure-activity relationship through the generation of new derivatives. nih.gov
| Synthetic Biology Approach | Application to this compound | Potential Outcome |
| BGC Identification & Cloning | Isolate the complete gene set for this compound biosynthesis. | Foundational step for all subsequent engineering. |
| Heterologous Expression | Transfer the BGC into a robust industrial host (e.g., yeast). | Scalable, sustainable, and reliable production of this compound. |
| Pathway Engineering | Modify biosynthetic genes or introduce new enzymes. | Creation of novel this compound analogs with potentially enhanced activity. |
| Metabolic Engineering | Optimize precursor supply in the heterologous host. | Increased yields of both the natural compound and its derivatives. |
Future Directions in Computational-Experimental Synergy for this compound Research
The synergy between computational modeling and experimental validation is accelerating the pace of natural product research. qom.ac.irqom.ac.irfrontiersin.org For this compound, this integrated approach can guide research efforts, reduce costs, and increase the probability of discovering novel applications. Computational tools can be employed at multiple stages of the research pipeline.
Initially, molecular docking and virtual screening can predict the potential biological targets of this compound by simulating its interaction with thousands of known protein structures. bioengineer.org This can help prioritize which biological assays are most likely to yield positive results. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the bioactivity of hypothetical this compound analogs, guiding the efforts of synthetic biologists to create the most promising new derivatives. nih.govmdpi.com The predictions from these computational models are then tested through targeted laboratory experiments. The experimental results, in turn, are used to refine and improve the accuracy of the computational models, creating a powerful iterative cycle of prediction and validation that can efficiently unlock the full therapeutic potential of this compound. bioengineer.orgnih.gov
Q & A
Q. How is Spiramine A identified and characterized in natural sources or synthetic preparations?
Methodological Answer: Use spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC) to isolate and confirm structural identity. Cross-reference spectral data with published libraries and validate purity via melting point analysis or differential scanning calorimetry (DSC). For synthetic batches, ensure reproducibility by documenting reaction conditions (catalysts, solvents, temperatures) and comparing yields across trials .
Q. What are the standard protocols for synthesizing and purifying this compound in laboratory settings?
Methodological Answer: Follow multi-step organic synthesis routes, optimizing each step using Design of Experiments (DoE). Employ column chromatography or preparative HPLC for purification, with mobile phases calibrated for this compound’s polarity. Quantify impurities via LC-MS and adhere to ICH guidelines for residual solvent limits. Report yields as mean ± SD (justified by instrument precision, e.g., ±0.1%) .
Q. Which in vitro/in vivo models are suitable for preliminary bioactivity screening of this compound?
Methodological Answer: Prioritize cell lines with validated relevance to this compound’s purported targets (e.g., neuroprotective or antimicrobial pathways). For in vivo studies, use rodent models with rigorous ethical approval (IACUC protocols). Include positive/negative controls and blind data analysis to minimize bias. Document EC50/IC50 values with confidence intervals .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacological mechanisms be resolved?
Methodological Answer: Conduct systematic reviews with meta-analysis to aggregate data across studies. Apply Bradford Hill criteria to assess causality in observed effects. Replicate conflicting experiments under standardized conditions (e.g., identical cell lines, dosage regimes). Use sensitivity analysis to identify confounding variables (e.g., solvent choice, batch variability) .
Q. What experimental designs minimize bias when evaluating this compound’s efficacy in complex biological systems?
Methodological Answer: Implement randomized block designs or crossover studies for in vivo trials. For in vitro work, use plate randomization and automated readouts to reduce human error. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure statistical power calculations justify sample sizes .
Q. How can this compound’s stereochemical stability be assessed under varying storage conditions?
Methodological Answer: Perform accelerated stability studies (40°C/75% RH) with chiral HPLC monitoring. Quantify enantiomeric excess (ee%) over time and model degradation kinetics using Arrhenius equations. Compare results to ICH Q1A guidelines for drug substances .
Q. What strategies address low bioavailability of this compound in preclinical models?
Methodological Answer: Explore prodrug formulations or nano-encapsulation to enhance solubility. Use pharmacokinetic studies (e.g., AUC, Cmax) in rodent models to compare bioavailability. Validate results via mass spectrometry imaging (MSI) to track tissue distribution .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity data for this compound across cell lines?
Methodological Answer: Audit cell line authentication records (STR profiling) to rule out contamination. Normalize cytotoxicity data to cell doubling times and metabolic activity (e.g., ATP assays). Apply ANOVA with post-hoc tests to identify significant inter-line variability. Publish raw datasets with metadata for independent verification .
Q. What statistical methods are appropriate for dose-response studies of this compound?
Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Report R² values and goodness-of-fit metrics. For EC50/IC50 comparisons, apply ANCOVA or mixed-effects models. Avoid stating "significant" without specifying p-values (e.g., p < 0.05, two-tailed) .
Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical compliance in this compound’s toxicology studies?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal research, including detailed husbandry and euthanasia protocols. For human cell lines, obtain IRB approval and document informed consent. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. What steps improve reproducibility in this compound’s synthesis protocols?
Methodological Answer: Publish detailed synthetic procedures with CAS numbers for all reagents. Include spectral raw data (e.g., NMR FID files) in supplementary materials. Use blockchain-enabled lab notebooks to timestamp critical steps .
Interdisciplinary & Collaborative Research
Q. How can computational modeling enhance understanding of this compound’s molecular interactions?
Methodological Answer: Perform molecular docking studies (AutoDock Vina, Schrödinger Suite) to predict binding affinities. Validate predictions with surface plasmon resonance (SPR) or ITC. Cross-reference results with crystallographic data (if available) .
Q. What collaborative frameworks are effective for studying this compound’s synergies with other compounds?
Methodological Answer: Use checkerboard assays or combination index (CI) methods to quantify synergies. Share data via collaborative platforms (e.g., Zenodo) and co-author preprints for rapid peer feedback. Align objectives using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
